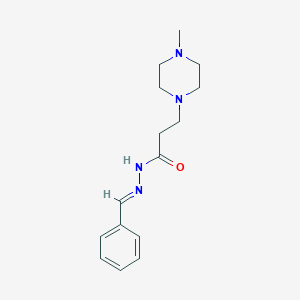
N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as BMPPH, is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide is not yet fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. It has also been suggested that this compound may act as an antioxidant and free radical scavenger, thereby protecting cells from oxidative damage.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits high solubility in various solvents, making it suitable for in vitro and in vivo studies. However, this compound also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not yet fully understood. Moreover, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability to some researchers.
Zukünftige Richtungen
There are several future directions for the study of N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide. One of the most promising areas of research is the development of this compound-based drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetics and toxicity profile. Moreover, the potential applications of this compound in other fields such as inflammation and neurodegenerative diseases should be explored. Finally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Synthesemethoden
N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide can be synthesized by the condensation reaction of 4-methylpiperazine with benzaldehyde and 3-(propanohydrazide). The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The resulting product is purified through recrystallization and characterized by various analytical techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
N'-benzylidene-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Several studies have shown that this compound exhibits anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-18-9-11-19(12-10-18)8-7-15(20)17-16-13-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZHHQLCVKPRG-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

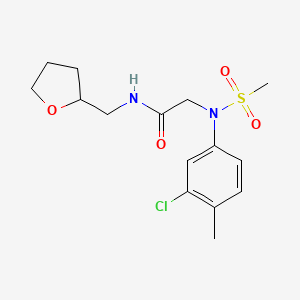
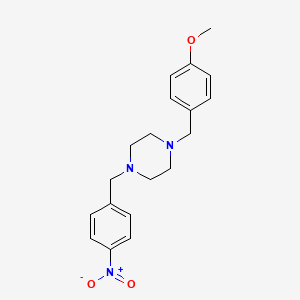
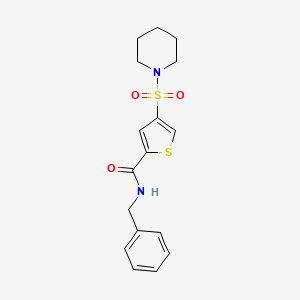
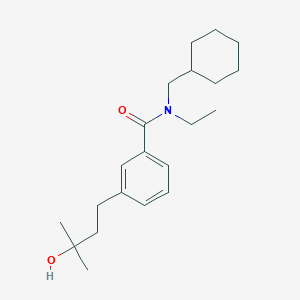

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)
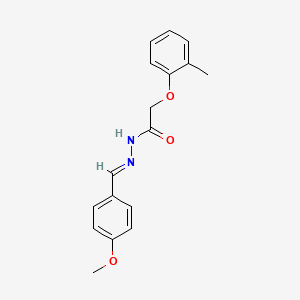
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)